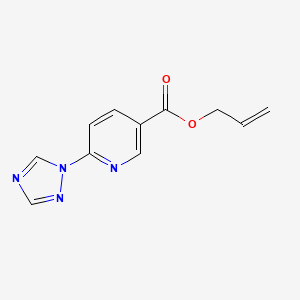![molecular formula C22H27N3O5 B3036887 Diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate CAS No. 400085-04-3](/img/structure/B3036887.png)
Diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as Diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate, has been a subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of Diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate was established by spectral and elemental analyses . The structure of this compound and its intermediates were confirmed through these analyses .Chemical Reactions Analysis
The chemical reactions involving Diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate are complex and involve multiple steps . The final compounds were screened for their in vivo anti-inflammatory and analgesic activities .Applications De Recherche Scientifique
Synthesis and Pharmacological Effects
- Synthesis Process : The synthesis of optically active diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate involves the use of 1,4-dihydro-5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylic acids, which are derived from optical resolution processes using quinidine and cinchonidine (Ashimori et al., 1991).
Applications in Medical Imaging
- PET Imaging Studies : Diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate derivatives have been used in the development of PET (Positron Emission Tomography) imaging agents like [18F]p-MPPF. These agents are utilized for studying serotonergic neurotransmission in both animals and humans, providing valuable insights into neurobiology and potential applications in neurodegenerative diseases (Plenevaux et al., 2000).
Antimicrobial Properties
- Bacterial Persistence Targeting : Certain derivatives of diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate have shown promise in selectively killing bacterial persisters, a significant challenge in antibiotic therapy. These compounds can potentially revert persisters back to antibiotic-sensitive states, offering a novel approach to addressing bacterial resistance (Kim et al., 2011).
Chemical Synthesis and Biological Activity
- Development of Novel Compounds : The process of synthesizing novel derivatives of diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate, such as 1-(4-aminophenyl)-4-(4-methoxyphenyl) piperazine derivatives, has been explored. These compounds are characterized using various analytical techniques, indicating the versatility of this chemical structure for creating a wide range of derivatives with potential biological activities (Qi-don, 2015).
Mécanisme D'action
While the specific mechanism of action for Diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate is not explicitly mentioned in the search results, piperazine derivatives in general are known to have a wide range of biological and pharmaceutical activity . Piperazine is a GABA receptor agonist .
Propriétés
IUPAC Name |
diethyl 4-[4-(4-methoxyphenyl)piperazin-1-yl]pyridine-2,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-4-29-21(26)19-14-17(15-20(23-19)22(27)30-5-2)25-12-10-24(11-13-25)16-6-8-18(28-3)9-7-16/h6-9,14-15H,4-5,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVMEWOLWGVCDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-dimethyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpropanamide](/img/structure/B3036805.png)


![4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B3036810.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbothioamide](/img/structure/B3036811.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)pyrrole-2-carbothioamide](/img/structure/B3036812.png)
![1-(3,5-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3036813.png)
![1,3-Bis[(4-fluorophenyl)sulfanyl]-2-propanol](/img/structure/B3036815.png)
![1-[(4-Bromophenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]acetone](/img/structure/B3036816.png)
![(Z)-1-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy]methanimine](/img/structure/B3036818.png)

![3-Chloro-2-{[1-(3-nitro-2-pyridinyl)-4-piperidinyl]oxy}-5-(trifluoromethyl)pyridine](/img/structure/B3036821.png)
![5-chloro-N-[(E)-(dimethylamino)methylidene]-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carboxamide](/img/structure/B3036823.png)
![5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-fluorophenyl)-1H-1,2,4-triazole](/img/structure/B3036824.png)